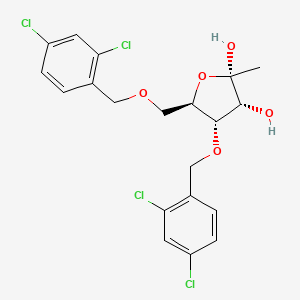
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by its pyrrolidine ring, which is substituted with hydroxy, methyl, and di-tert-butyl ester groups. The stereochemistry of the molecule is defined by the (2S,3S,4R) configuration, indicating the specific three-dimensional arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acetoacetate and appropriate chiral auxiliaries.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of cyclization reactions. This often involves the use of base-catalyzed intramolecular cyclization.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions. This may involve the use of reagents like lithium diisopropylamide (LDA) for deprotonation and subsequent alkylation.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol under acidic conditions to form the di-tert-butyl esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient cyclization and functionalization steps, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-diol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its ability to mimic natural substrates. It is also used in the design of inhibitors for specific enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as precursors for the synthesis of drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry allows it to fit into specific active sites, where it can either inhibit or activate biological processes. The hydroxy group can form hydrogen bonds, while the ester groups can participate in hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-ethylpyrrolidine-1,2-dicarboxylate: Similar structure but with an ethyl group instead of a methyl group.
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-phenylpyrrolidine-1,2-dicarboxylate: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness
(2S,3S,4R)-Di-tert-butyl 4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in different fields of research and industry.
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
ditert-butyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H27NO5/c1-9-10(17)8-16(13(19)21-15(5,6)7)11(9)12(18)20-14(2,3)4/h9-11,17H,8H2,1-7H3/t9-,10+,11+/m1/s1 |
InChI Key |
AANHKLHBLDWZER-VWYCJHECSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN([C@@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1C(CN(C1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


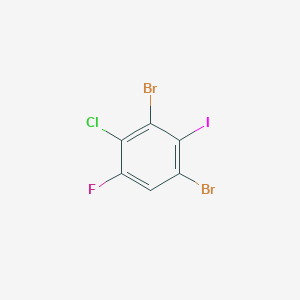

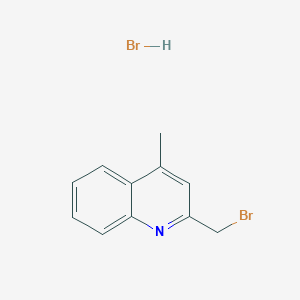
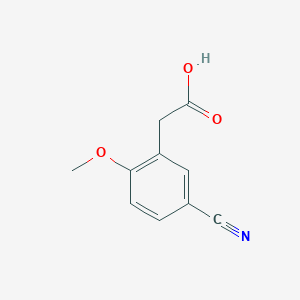
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
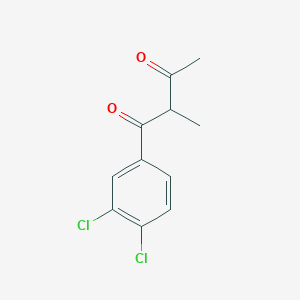

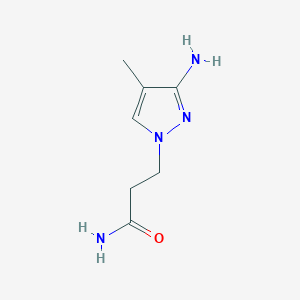

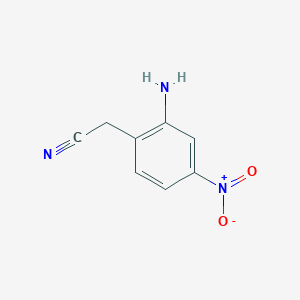
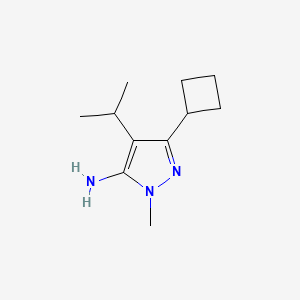
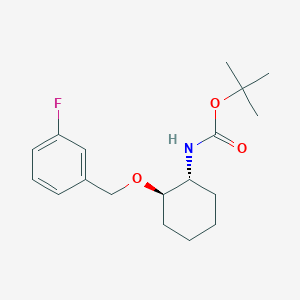
![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
